

An In-depth Technical Guide to Novel Synthetic EGFR Ligands

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Compound of Interest		
Compound Name:	EGFR ligand-9	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of novel synthetic ligands targeting the Epidermal Growth Factor Receptor (EGFR). It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development. The guide summarizes quantitative data for comparative analysis, details key experimental methodologies, and visualizes critical signaling pathways and workflows.

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in various cancers, making it a significant target for therapeutic intervention.[1][2] This has led to the development of multiple generations of EGFR inhibitors.

First-generation inhibitors, such as gefitinib and erlotinib, are reversible ATP-competitive inhibitors effective against common activating mutations like exon 19 deletions and the L858R mutation.[3] However, their efficacy is often limited by the emergence of resistance, most commonly through the T790M gatekeeper mutation. Second-generation inhibitors, including afatinib and dacomitinib, were designed to overcome this resistance by irreversibly binding to the kinase domain. While more potent, they often exhibit dose-limiting toxicities due to their activity against wild-type EGFR.

The limitations of earlier generations spurred the development of third-generation inhibitors, such as osimertinib, which selectively target both activating and T790M resistance mutations



while sparing wild-type EGFR. Despite their success, resistance can still develop, frequently through the C797S mutation, which prevents the covalent binding of these inhibitors. This has paved the way for the exploration of fourth-generation and novel inhibitory strategies, including allosteric inhibitors and proteolysis-targeting chimeras (PROTACs), to address these evolving resistance mechanisms.

Quantitative Data on Synthetic EGFR Ligands

The following tables summarize the in vitro inhibitory activities of various synthetic EGFR ligands, including different generations of tyrosine kinase inhibitors (TKIs) and novel degraders. The data is presented to facilitate easy comparison of the potency of these compounds against wild-type EGFR and various mutant forms.

Table 1: IC50 Values of Selected EGFR Tyrosine Kinase Inhibitors



Inhibitor (Generation)	Cell Line	EGFR Status	IC50 (nM)
Erlotinib (1st)	PC-9	Exon 19 deletion	7
H3255	L858R	12	
PC-9ER	Exon 19 del + T790M	>10,000	_
H1975	L858R + T790M	>10,000	_
Afatinib (2nd)	PC-9	Exon 19 deletion	0.8
H3255	L858R	0.3	
PC-9ER	Exon 19 del + T790M	165	_
H1975	L858R + T790M	57	
Osimertinib (3rd)	PC-9	Exon 19 deletion	13
H3255	L858R	Not specified	
PC-9ER	Exon 19 del + T790M	13	
H1975	L858R + T790M	5	
Rociletinib (3rd)	PC-9	Exon 19 deletion	37
H3255	L858R	Not specified	
PC-9ER	Exon 19 del + T790M	37	
H1975	L858R + T790M	23	
Dacomitinib (2nd)	H3255	L858R	 0.007 μM
H1819	Wild-Type	0.029 μΜ	
Calu-3	Wild-Type	0.063 μΜ	

Data sourced from Hirano et al. and Engelman et al.

Table 2: DC50 and IC50 Values of Selected EGFR PROTACs



PROTAC	Cell Line	EGFR Status	DC50 (nM)	IC50 (nM)
PROTAC 1q	H1975	L858R/T790M	355.9	Not specified
PROTAC 2	HCC827	Exon 19 deletion	45.2	Not specified
PROTAC 10	HCC827	Exon 19 deletion	34.8	Not specified
Compound C6	H1975-TM	L858R/T790M/C 797S	10.2	10.3

Data sourced from Yue et al., Zhang et al., and Wang et al.

Experimental Protocols

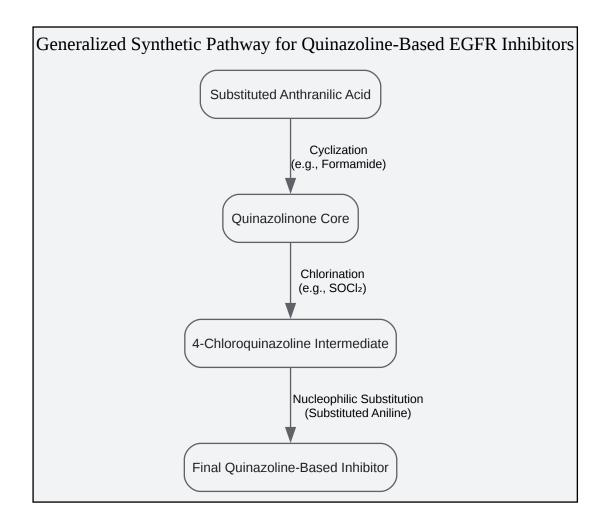
This section provides detailed methodologies for key experiments cited in the study of novel synthetic EGFR ligands.

General Synthesis of Quinazoline-Based EGFR Inhibitors

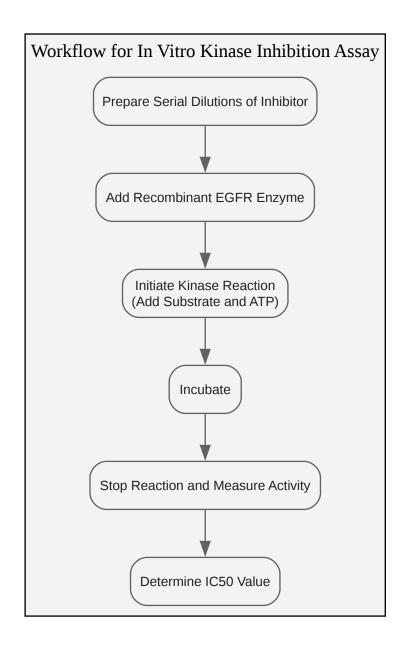
The synthesis of quinazoline-based EGFR inhibitors is a multi-step process that typically begins with a substituted anthranilic acid. The following is a generalized workflow:

- Cyclization: The initial step involves the cyclization of a substituted anthranilic acid with formamide or a similar reagent to form the quinazolinone core.
- Chlorination: The hydroxyl group of the quinazolinone is then chlorinated using a reagent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield a 4-chloroquinazoline intermediate.
- Nucleophilic Substitution: The crucial C4-arylamino pharmacophore is introduced via a nucleophilic aromatic substitution reaction between the 4-chloroquinazoline and a substituted aniline. This reaction is often catalyzed by an acid or a base.
- Modification of Substituents: Further modifications can be made to the substituents at various positions of the quinazoline ring and the aniline moiety to optimize potency, selectivity, and pharmacokinetic properties.

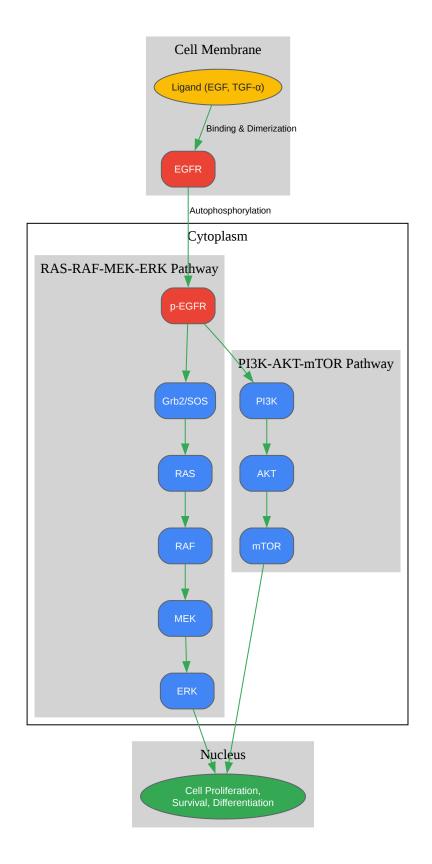
















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